2-Chloro-4-ethynyl-6-methylpyrimidine
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Overview
Description
2-Chloro-4-ethynyl-6-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C7H5ClN2 It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethynyl-6-methylpyrimidine typically involves the chlorination of 4-ethynyl-6-methylpyrimidine. One common method is the reaction of 4-ethynyl-6-methylpyrimidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
4-ethynyl-6-methylpyrimidine+SOCl2→this compound+SO2+HCl
The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethynyl-6-methylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Addition Reactions: Halogens (e.g., Br2, Cl2) or hydrogen halides (e.g., HCl, HBr) in solvents like dichloromethane (CH2Cl2) are typical reagents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include 2-amino-4-ethynyl-6-methylpyrimidine, 2-thio-4-ethynyl-6-methylpyrimidine, and 2-alkoxy-4-ethynyl-6-methylpyrimidine.
Addition Reactions: Products include 2-chloro-4-(1,2-dihaloethyl)-6-methylpyrimidine and 2-chloro-4-(1-haloethyl)-6-methylpyrimidine.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-ethynyl-6-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of various heterocyclic compounds with potential biological activity.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethynyl-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chlorine and ethynyl groups can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s ability to form hydrogen bonds and participate in π-π interactions also contributes to its biological activity.
Comparison with Similar Compounds
2-Chloro-4-ethynyl-6-methylpyrimidine can be compared with other pyrimidine derivatives:
2-Chloro-4-methylpyrimidine: Lacks the ethynyl group, resulting in different reactivity and applications.
4-Chloro-6-ethyl-2-methylpyrimidine:
2-Amino-4-chloro-6-methylpyrimidine: The amino group at position 2 provides different reactivity and biological activity compared to the ethynyl group.
Properties
IUPAC Name |
2-chloro-4-ethynyl-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-3-6-4-5(2)9-7(8)10-6/h1,4H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFKWGDBLPCSIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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